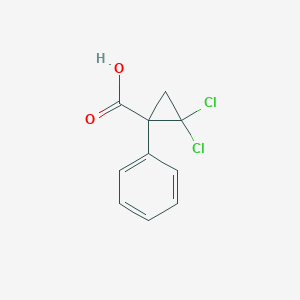

2,2-dichloro-1-phenylcyclopropane-1-carboxylic acid

Description

2,2-Dichloro-1-phenylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a phenyl group and two chlorine atoms attached to the cyclopropane ring. This compound is part of a broader class of cyclopropanecarboxylic acids, which are notable for their strained three-membered ring and applications in agrochemicals and pharmaceuticals. The dichloro substitution introduces significant electron-withdrawing effects, enhancing the acidity of the carboxylic acid group and influencing its reactivity and biological activity .

Properties

IUPAC Name |

2,2-dichloro-1-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c11-10(12)6-9(10,8(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXKWZHLCOEWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-1-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of phenylacetic acid derivatives. One common method is the reaction of phenylacetic acid with chloroform and a strong base, such as sodium hydroxide, under reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-1-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives with reduced chlorine content.

Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of cyclopropane derivatives.

Substitution: Formation of hydroxyl or amino-substituted cyclopropane derivatives.

Scientific Research Applications

Antioxidant Activity

Research has shown that derivatives of 2,2-dichloro-1-phenylcyclopropane-1-carboxylic acid exhibit antioxidant properties. For instance, studies on its analogs have indicated that they can inhibit enzymes involved in oxidative stress pathways, making them potential candidates for developing therapeutic agents against oxidative stress-related diseases .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme linked to various neurodegenerative disorders. The introduction of halogen substituents in the phenyl group has been correlated with increased inhibitory activity against MAO isoforms, suggesting that structural modifications can enhance its pharmacological profile .

Synthesis of Complex Molecules

This compound serves as a versatile intermediate in the synthesis of more complex organic compounds. It has been utilized in reactions involving cyclopropane ring-opening mechanisms to generate substituted tetrahydronaphthalenes. This reaction pathway has been explored using transition metal catalysts such as tantalum pentachloride (TaCl₅) and titanium tetrachloride (TiCl₄), which facilitate the transformation of cyclopropanes into valuable products .

| Reaction Type | Catalyst Used | Product Yield (%) |

|---|---|---|

| Cyclopropane Ring Opening | TaCl₅ | 81 |

| Cyclopropane Ring Opening | TiCl₄ | Variable |

Chiral Resolution

A significant application is the chiral resolution of racemic mixtures. The process involves treating racemic trans-2,2-dichloro-3-(substituted phenyl)cyclopropanecarboxylic acids with chiral amines to form diastereomeric salts, which can be separated to yield enantiomerically pure compounds. This method is critical for producing pharmaceuticals where chirality is essential for efficacy and safety .

Ethylene Biosynthesis Inhibition

In agricultural applications, derivatives of this compound have been investigated as inhibitors of ethylene biosynthesis in plants. Ethylene is a key hormone that regulates various plant processes including fruit ripening and senescence. Research has demonstrated that certain analogs can effectively inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is pivotal in ethylene production. Molecular docking studies have indicated strong binding affinities for these compounds, suggesting their potential as agricultural growth regulators .

Case Study 1: Antioxidant Properties

A study published in Bioactive Compounds in Health and Disease examined the antioxidant activity of several derivatives of this compound. The results indicated that specific substitutions on the cyclopropane ring enhanced radical scavenging activity, making these compounds promising candidates for further development as health supplements or therapeutic agents against oxidative damage .

Case Study 2: Synthesis and Applications

In a synthetic study detailed in Molecules, researchers successfully synthesized substituted tetrahydronaphthalenes from this compound using TaCl₅ as a catalyst. The reaction demonstrated high yields and opened pathways for creating complex aromatic compounds useful in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 2,2-dichloro-1-phenylcyclopropane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound’s cyclopropane ring and chlorine atoms play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Modifications

Chlorine vs. Fluorine Substitution

- 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid (C₁₀H₈F₂O₂, MW 198.17): Fluorine’s smaller size and higher electronegativity reduce steric hindrance compared to chlorine, leading to lower acidity (predicted pKa ~3.8) and altered binding interactions in biological systems .

- Target Compound (Dichloro) : The larger chlorine atoms increase steric bulk and electron-withdrawing effects, lowering pKa further and enhancing lipophilicity, which may improve membrane permeability .

Phenyl Substitution Variations

- (1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid (C₁₀H₉ClO₂, MW 196.63): A single chlorine on the phenyl ring reduces electron withdrawal compared to dichloro substitution on the cyclopropane, resulting in weaker acidity and distinct stereochemical activity as an ethylene biosynthesis inhibitor .

- 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid (C₁₀H₈ClFO₂, MW 214.62): Dual halogenation on the phenyl ring introduces mixed electronic effects, with fluorine increasing polarity and chlorine enhancing lipophilicity. This compound’s predicted pKa (3.81) aligns closely with dichloro analogs .

Physicochemical Properties

Key Research Findings

- Stereochemical Impact : Enantiomers of 2-phenylcyclopropane-1-carboxylic acid exhibit divergent biological activities. The dichloro analog’s stereochemistry (if resolved) could significantly influence its efficacy as an inhibitor .

- Synthetic Scalability : DMSO-based catalytic systems () enable high-yield, stereoselective synthesis of cyclopropanes, suggesting a viable route for large-scale production of the dichloro target compound .

Biological Activity

2,2-Dichloro-1-phenylcyclopropane-1-carboxylic acid (DCPCA) is an organochlorine compound with the molecular formula C10H8Cl2O2 and a molecular weight of 231.08 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

DCPCA is synthesized through various chemical pathways, often involving cyclopropanation reactions. It serves as a versatile building block in organic synthesis, utilized in the formation of complex molecules for pharmaceutical applications. The compound's structure, characterized by a cyclopropane ring and dichloro substituents, contributes to its unique reactivity and biological properties.

DCPCA exhibits significant biological activity through several mechanisms:

- Enzyme Inhibition : DCPCA has been found to inhibit specific enzymes, which can lead to alterations in metabolic pathways. For instance, it interacts with cyclopropanecarboxylic acid derivatives, influencing their biochemical properties and cellular functions.

- Cellular Effects : The compound affects cell signaling pathways and gene expression, leading to changes in cellular metabolism. Studies indicate that DCPCA can modulate the expression of genes associated with metabolic processes .

Research Findings

A variety of studies have explored the biological implications of DCPCA:

- In Vitro Studies : Laboratory experiments have shown that DCPCA can alter cellular metabolism, affecting the levels of metabolites crucial for cell function. The compound's effects vary with dosage; lower concentrations may have minimal impacts while higher doses can induce toxicity.

- Animal Models : Research involving animal models has demonstrated that DCPCA influences metabolic pathways significantly. For example, at elevated doses, it has been linked to adverse effects on liver function and overall metabolism .

Case Studies

Several case studies highlight the biological activities of DCPCA:

- Toxicological Assessment : A study assessed the toxicological profile of DCPCA in rodents, revealing dose-dependent effects on liver enzymes and metabolic markers. High doses resulted in increased liver enzyme levels indicative of hepatotoxicity.

- Pharmacological Potential : Another study investigated DCPCA's potential as an anti-inflammatory agent. It was observed to reduce inflammatory markers in cell cultures, suggesting a pathway for therapeutic applications in inflammatory diseases .

Comparative Biological Activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2-dichloro-1-phenylcyclopropane-1-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds or vinyl halides) followed by functionalization. For example, cyclopropane rings can be formed using [2+1] cycloaddition strategies with dichlorocarbene precursors. Optimization includes adjusting catalyst loading (e.g., Cu or Rh complexes), solvent polarity (e.g., DCM or THF), and temperature control to minimize side reactions. Post-synthetic hydrolysis of ester intermediates under acidic or basic conditions yields the carboxylic acid derivative. Yield improvements often require inert atmospheres (N₂/Ar) to stabilize reactive intermediates .

Q. How is the compound characterized using spectroscopic methods (NMR, IR, HRMS), and what are the critical spectral markers?

- Methodological Answer :

- ¹H NMR : Key signals include cyclopropane ring protons (δ 1.5–2.5 ppm, split due to coupling) and aromatic protons from the phenyl group (δ 7.2–7.6 ppm). The absence of vinyl protons confirms cyclopropane integrity.

- ¹³C NMR : Cyclopropane carbons appear at δ 20–35 ppm, while the carboxylic acid carbon resonates near δ 170–175 ppm.

- IR : A strong absorption band at ~1700 cm⁻¹ confirms the C=O stretch of the carboxylic acid.

- HRMS : Exact mass matching (e.g., [M+H]⁺ or [M-H]⁻) validates molecular formula. Discrepancies in spectral data may indicate impurities or stereochemical variations, necessitating further purification (e.g., recrystallization or column chromatography) .

Advanced Research Questions

Q. How do steric and electronic effects influence the cyclopropanation reaction when synthesizing this compound?

- Methodological Answer : Steric hindrance from the phenyl group directs regioselectivity during cyclopropanation, favoring syn-addition pathways. Electron-withdrawing chlorine atoms increase electrophilicity of the carbene intermediate, accelerating ring closure but potentially destabilizing intermediates. Computational modeling (DFT) can predict transition states, while kinetic studies (e.g., varying substituents on phenyl rings) quantify electronic effects. For example, para-substituted electron-donating groups reduce reaction rates due to decreased carbene reactivity .

Q. How to address discrepancies in NMR data between theoretical predictions and experimental results?

- Methodological Answer :

Verify purity : Use HPLC or GC-MS to detect impurities.

Reassign stereochemistry : NOESY or ROESY experiments clarify spatial arrangements of substituents.

Consider dynamic effects : Variable-temperature NMR can reveal conformational flexibility (e.g., ring puckering in cyclopropane).

Cross-validate with XRD : Single-crystal X-ray diffraction provides definitive structural confirmation. For instance, unexpected splitting in ¹H NMR may arise from diastereomeric impurities, necessitating chiral resolution techniques .

Q. What strategies are effective in resolving stereochemical outcomes during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Temporarily introduce chiral groups to direct cyclopropane formation, later removed via hydrolysis.

- Asymmetric catalysis : Use chiral ligands (e.g., bisoxazolines) with metal catalysts to enforce enantioselectivity.

- Kinetic resolution : Enzymatic or chemical methods (e.g., chiral bases) separate enantiomers post-synthesis.

- Crystallization-induced diastereomer resolution : Convert enantiomers into diastereomeric salts using chiral amines. For example, (1R,2R)-configured products can be isolated via diastereomeric crystallization with L-tartaric acid derivatives .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer : Stability discrepancies may arise from differences in solvent systems or trace impurities. Systematic studies should:

Control solvent pH : Use buffered solutions to isolate pH effects.

Monitor decomposition : Track degradation via TLC or LC-MS at timed intervals.

Identify byproducts : HRMS and ¹H NMR can detect ring-opened products (e.g., allylic chlorides or dienes).

Evaluate catalytic traces : Metal residues (e.g., Cu from cyclopropanation) may accelerate hydrolysis. Chelating agents (EDTA) can mitigate this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.